molecular formula C10H15NO3 B14235633 (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one CAS No. 506444-76-4

(4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one

Cat. No.: B14235633
CAS No.: 506444-76-4
M. Wt: 197.23 g/mol
InChI Key: DRSHJSYDDUCSKF-SSDOTTSWSA-N
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Description

(4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an acryloyl group and a tert-butyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one typically involves the reaction of (4S)-4-tert-butyl-1,3-oxazolidin-2-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the acryloyl group.

    Reduction: Reduction reactions may target the oxazolidinone ring or the acryloyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the acryloyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the acryloyl group under mild conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or epoxides.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted oxazolidinones.

Chemistry:

  • Used as a chiral auxiliary in asymmetric synthesis.
  • Acts as a building block in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential as a bioactive compound.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties.
  • Used in the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxazolidinone ring may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • (4S)-4-tert-butyl-1,3-oxazolidin-2-one
  • (4S)-3-Acryloyl-4-methyl-1,3-oxazolidin-2-one
  • (4S)-3-Acryloyl-4-ethyl-1,3-oxazolidin-2-one

Comparison:

    Structural Differences: The presence of different alkyl groups (tert-butyl, methyl, ethyl) on the oxazolidinone ring.

    Reactivity: Variations in reactivity due to the steric and electronic effects of the substituents.

    Applications: Differences in applications based on the specific properties imparted by the substituents.

Properties

CAS No.

506444-76-4

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(4S)-4-tert-butyl-3-prop-2-enoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H15NO3/c1-5-8(12)11-7(10(2,3)4)6-14-9(11)13/h5,7H,1,6H2,2-4H3/t7-/m1/s1

InChI Key

DRSHJSYDDUCSKF-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=O)N1C(=O)C=C

Canonical SMILES

CC(C)(C)C1COC(=O)N1C(=O)C=C

Origin of Product

United States

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